molecular formula C10H8N2 B14635215 1H-Pyrrolo[3,2,1-IJ]quinazoline CAS No. 56088-56-3

1H-Pyrrolo[3,2,1-IJ]quinazoline

Cat. No.: B14635215
CAS No.: 56088-56-3
M. Wt: 156.18 g/mol
InChI Key: SPSIFDNPBXGZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2,1-IJ]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and quinazoline ring system. The presence of nitrogen atoms within the ring structure contributes to its diverse chemical reactivity and potential biological activities .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2,1-IJ]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2,1-IJ]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells. The compound’s ability to form hydrogen bonds and interact with the active sites of enzymes is crucial for its biological activity .

Properties

CAS No.

56088-56-3

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene

InChI

InChI=1S/C10H8N2/c1-2-8-4-5-12-7-11-6-9(3-1)10(8)12/h1-5,7H,6H2

InChI Key

SPSIFDNPBXGZFG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2N(C=C3)C=N1

Origin of Product

United States

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